molecular formula C9H11BrO B6354752 1-(4-Bromo-3-methylphenyl)ethanol CAS No. 51930-77-9

1-(4-Bromo-3-methylphenyl)ethanol

Cat. No.: B6354752
CAS No.: 51930-77-9
M. Wt: 215.09 g/mol
InChI Key: PQAOTIKGTPSSAH-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)ethanol is an organic compound with the molecular formula C9H11BrO It is a brominated derivative of phenylethanol, characterized by the presence of a bromine atom at the para position and a methyl group at the meta position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Bromo-3-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(4-Bromo-3-methylphenyl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an appropriate solvent like methanol or ethanol . The reaction typically proceeds at room temperature and yields the desired alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromo-3-methylphenyl)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Various nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: 1-(4-Bromo-3-methylphenyl)ethanone.

    Reduction: this compound.

    Substitution: Products depend on the nucleophile used, such as 1-(4-Amino-3-methylphenyl)ethanol when using an amine.

Scientific Research Applications

1-(4-Bromo-3-methylphenyl)ethanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)ethanol depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, undergoing transformations that can be monitored to study enzyme kinetics and mechanisms. In drug development, the compound’s interactions with molecular targets such as receptors or enzymes can be investigated to understand its pharmacological effects .

Comparison with Similar Compounds

1-(4-Bromo-3-methylphenyl)ethanol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6-5-8(7(2)11)3-4-9(6)10/h3-5,7,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQAOTIKGTPSSAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of 4-bromo-3-methylbenzaldehyde (4 g, 20 mmol) in dry tetrahydrofuran (40 mL) was cooled to 0° C. under nitrogen atmosphere, and then methyl magnesium bromide (20 mL, 1N in tetrahydrofuran) was added dropwise. The ice bath was removed, and the mixture was stirred for 2 hours. Ammonium chloride aqueous (40 mL) was added and the mixture was extracted with dichloromethane (20 mL*3). The organic phase was dried by sodium sulphate, filtered and concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=5:1) to give 1-(4-bromo-3-methylphenyl)ethanol as a colorless oil (4.0 g, 93%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-3-methylbenzaldehyde (4 g, 20 mmol) in tetrahydrofuran (40 mL) was cooled to 0° C. then methylmagnesium bromide (20 mL, 1N in tetrahydrofuran) was dropped and the mixture was stirred at 0° C. to room temperature for 2 hours. Ammonium chloride aqueous (40 mL) was added and the mixture was extracted with dichloromethane (3*20 mL), dried over sodium sulfate, filtered and concentrated to give a residue. The residue was purified by column chromatography (silica gel, petroleum ether/ethyl acetate=20:1) to give 1-(4-bromo-3-methylphenyl)ethanol as a colorless oil (4.0 g, 93%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three

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